molecular formula C11H16N2O2 B13518497 Ethyl 3-amino-3-(pyridin-3-yl)butanoate

Ethyl 3-amino-3-(pyridin-3-yl)butanoate

Cat. No.: B13518497
M. Wt: 208.26 g/mol
InChI Key: IJNJIQYANFRGNX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-3-yl)butanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both an amino group and a pyridine ring, making it a valuable bifunctional building block for the construction of more complex molecules. Its structure suggests potential application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. Pyridine-containing structures are often explored for their diverse pharmacological properties. This product is provided for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)7-11(2,12)9-5-4-6-13-8-9/h4-6,8H,3,7,12H2,1-2H3

InChI Key

IJNJIQYANFRGNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-amino-3-(pyridin-3-yl)butanoate

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic addition or Michael-type addition of an aminopyridine derivative to an α,β-unsaturated ester such as ethyl acrylate or ethyl propenoate, followed by purification steps.

The reaction generally proceeds under:

Specific Preparation Routes

Route A: Michael Addition of 3-Aminopyridine to Ethyl Acrylate
  • Reactants: 3-aminopyridine and ethyl acrylate
  • Solvent: Anhydrous ethanol
  • Catalyst: Trifluoromethanesulfonic acid (TfOH)
  • Conditions: Stirring under nitrogen, reflux at 120-160°C for 16-20 hours
  • Workup:
    • Cooling and concentration under reduced pressure
    • Washing with organic solvents such as petroleum ether and ethyl acetate
    • Recrystallization to obtain pure product

This method is adapted from analogous preparations of Ethyl 3-(pyridin-2-ylamino)propanoate and is expected to afford this compound with good yield and purity due to the similar reactivity of the 3-aminopyridine isomer.

Route B: Multi-step Synthesis via Pyridine N-oxide Intermediates
  • Step 1: Synthesis of 2-chloropyridine N-oxide or 3-chloropyridine N-oxide (depending on pyridine substitution)
  • Step 2: Reaction with β-alanine ethyl ester or β-alanine carbethoxy hydrochloride to form an N-oxide intermediate
  • Step 3: Catalytic hydrogenation (Pd/C catalyst) to reduce the N-oxide and obtain the desired amino ester
  • Yields: Intermediate yields range from 70% to 93%, with final product yields around 80-90% after hydrogenation
  • Advantages: High purity and controlled stereochemistry possible
  • Disadvantages: Longer synthesis time (up to 100 hours), multiple steps, and more complex purification.
Route C: Grignard Reagent Approach (Less Common)
  • Formation of a Grignard reagent from a halogenated pyridine derivative
  • Reaction with an appropriate carbonyl compound (e.g., ethyl glyoxylate) to form the amino acid ester after workup
  • This method allows for stereochemical control and is useful for substituted derivatives but is less common for simple this compound.

Comparative Data Table of Preparation Methods

Preparation Route Key Reactants Catalyst/Conditions Reaction Time (h) Yield (%) Purity (%) Advantages Disadvantages
Michael Addition (Route A) 3-aminopyridine + ethyl acrylate TfOH, ethanol, 120-160°C, N2 16-20 ~80 ~99 (HPLC) Simple, cost-effective, high purity Requires careful temperature control
N-oxide Intermediate (Route B) 3-chloropyridine N-oxide + β-alanine ethyl ester Pd/C hydrogenation, multi-step Up to 100 70-90 High High purity, stereochemical control Long synthesis time, complex steps
Grignard Reagent (Route C) Halopyridine + ethyl glyoxylate Mg, inert solvent, inert atmosphere Variable Variable Variable Stereochemical control possible Requires handling of reactive reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-3-yl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)butanoate
  • Ethyl 3-amino-3-(pyridin-4-yl)butanoate
  • 3-Aminopyridine

Uniqueness

Ethyl 3-amino-3-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 3-amino-3-(pyridin-3-yl)butanoate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via esterification of 3-amino-3-(pyridin-3-yl)butanoic acid with ethanol, using acid catalysts (e.g., sulfuric acid) under reflux conditions . Optimization strategies include:

  • Catalyst screening : Transition to milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintain reflux at 80–100°C to balance reaction rate and byproduct formation.
    Advanced setups like continuous flow reactors improve yield (up to 85%) and scalability by ensuring consistent mixing and temperature gradients .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries :

  • Asymmetric catalysis : Use Rhodium complexes with chiral ligands (e.g., Josiphos) to induce stereoselectivity during hydrogenation of α,β-unsaturated precursors .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, achieving >90% enantiomeric excess (ee) .
    Validate stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the pyridine ring (δ 7.2–8.5 ppm) and ester methyl group (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group, m/z –45) .
  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay variability or compound purity :

  • Standardize assays : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control buffer conditions (pH 7.4, 37°C) .
  • Purity validation : Conduct HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew results .
  • Stereochemical analysis : Ensure enantiopure samples, as racemic mixtures can mask activity .

Basic: What functional groups dictate the reactivity of this compound?

Answer:
Key functional groups include:

  • Amino group (-NH₂) : Participates in nucleophilic substitutions (e.g., acylation) and hydrogen bonding with biological targets .
  • Ester group (-COOEt) : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives .
  • Pyridine ring : Enhances π-π stacking in enzyme binding pockets and stabilizes intermediates via resonance .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using PyMOL for visualization .
  • Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory potency .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • pH sensitivity : Hydrolyzes rapidly in alkaline conditions (pH >10); use neutral buffers for biological studies .
  • Light sensitivity : Pyridine ring undergoes photodegradation; avoid prolonged UV exposure .

Advanced: How does the pyridine ring’s electronic configuration influence catalytic transformations of this compound?

Answer:
The pyridine ring’s electron-deficient nature :

  • Facilitates Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by stabilizing transition states via coordination to Pd(0) .
  • Enhances acidic C-H activation at the 4-position for regioselective functionalization .
  • Modulates redox properties in electrochemical studies (e.g., cyclic voltammetry peaks at –1.2 V vs. Ag/AgCl) .

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